molecular formula C18H16N2 B3051493 Pyridazine, 3,6-bis(4-methylphenyl)- CAS No. 34102-87-9

Pyridazine, 3,6-bis(4-methylphenyl)-

Cat. No.: B3051493
CAS No.: 34102-87-9
M. Wt: 260.3 g/mol
InChI Key: WVNRHKLKGNMYAQ-UHFFFAOYSA-N
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Description

Pyridazine, 3,6-bis(4-methylphenyl)-: is a heterocyclic compound featuring a pyridazine ring substituted with two 4-methylphenyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: Pyridazine derivatives can be synthesized through cyclization reactions involving hydrazine and dicarbonyl compounds. For instance, the reaction of 1,4-diketones with hydrazine hydrate under reflux conditions can yield pyridazine derivatives.

    Substitution Reactions: Another method involves the substitution of pre-formed pyridazine rings with appropriate aryl groups. This can be achieved using Suzuki-Miyaura cross-coupling reactions, where aryl boronic acids react with halogenated pyridazines in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of pyridazine derivatives often involves scalable cyclization and substitution reactions. Optimized reaction conditions, such as the use of efficient catalysts and solvents, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridazine derivatives can undergo oxidation reactions to form pyridazinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of pyridazine derivatives can lead to the formation of dihydropyridazines. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridazine derivatives. Halogenated pyridazines can be substituted with various nucleophiles, including amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl boronic acids, halogenated pyridazines.

Major Products:

    Oxidation: Pyridazinones.

    Reduction: Dihydropyridazines.

    Substitution: Aryl-substituted pyridazines.

Scientific Research Applications

Chemistry: Pyridazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry. Their unique electronic properties make them valuable in the design of novel materials.

Biology and Medicine: Pyridazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are investigated as potential drug candidates for various diseases.

Industry: In the agrochemical industry, pyridazine derivatives are used as herbicides and insecticides. Their ability to inhibit specific enzymes makes them effective in pest control.

Mechanism of Action

The mechanism of action of pyridazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit the activity of enzymes like tyrosine kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in pharmaceuticals, including antiviral and anticancer agents.

    Pyrazine: A diazine with nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known for their flavor and fragrance properties and are used in the food industry.

Uniqueness: Pyridazine derivatives are unique due to their specific substitution patterns and electronic properties. The presence of two adjacent nitrogen atoms in the pyridazine ring imparts distinct reactivity and biological activity compared to other diazines.

Conclusion

Pyridazine, 3,6-bis(4-methylphenyl)-, is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemists.

Properties

IUPAC Name

3,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-13-3-7-15(8-4-13)17-11-12-18(20-19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRHKLKGNMYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481501
Record name Pyridazine, 3,6-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34102-87-9
Record name Pyridazine, 3,6-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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